2-(3-(Trifluoromethoxy)phenyl)acetaldehyde
Overview
Description
Molecular Structure Analysis
The molecular weight of 2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is 204.15 . The InChI code is 1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 .Physical and Chemical Properties Analysis
This compound is a liquid . It should be stored at a temperature of -70°C .Scientific Research Applications
Chemical Synthesis and Protection of Carboxylic Acids
2-(3-(Trifluoromethoxy)phenyl)acetaldehyde is related to compounds used in chemical synthesis, such as 2-(2-aminophenyl)-acetaldehyde dimethyl acetal, which serves as a novel reagent for the protection of carboxylic acids. This compound forms stable amides under basic conditions, which can be converted back to carboxylic acids, demonstrating its utility in synthetic chemistry (Arai, Tokuyama, Linsell, & Fukuyama, 1998).
Catalysis and Cyclization Reactions
In catalytic processes, similar compounds are involved in the synthesis of benzofurans. For example, the PtCl2-catalyzed cyclization reaction of o-alkynylphenyl acetals, which are structurally related to this compound, leads to the formation of 3-(alpha-alkoxyalkyl)benzofurans. This demonstrates the role of similar aldehydes in catalytic and cyclization reactions (Nakamura, Mizushima, & Yamamoto, 2005).
Organocatalytic Acetalization
Research on the acid-free, organocatalytic acetalization of aldehydes, including those similar to this compound, has shown the possibility of synthesizing acetals using neutral, double hydrogen bonding catalysts. This method is mild and practical, highlighting the potential applications of these aldehydes in acetalization processes (Kotke & Schreiner, 2006).
Photocatalysis and Environmental Applications
A study on the complete oxidation of acetaldehyde and toluene over a Pd/WO(3) photocatalyst under light irradiation suggests the potential of using related aldehydes in environmental applications, particularly in photocatalytic processes for air purification (Arai et al., 2008).
Safety and Hazards
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,5-6H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQGPRADDZTDED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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